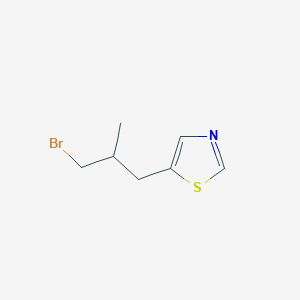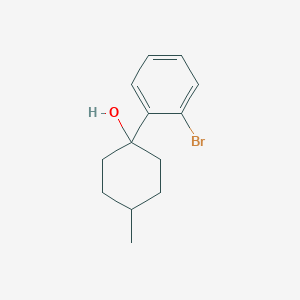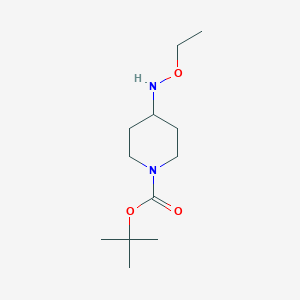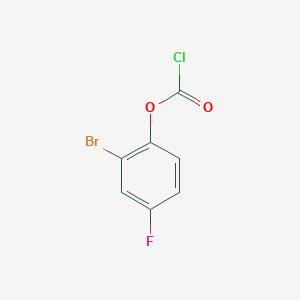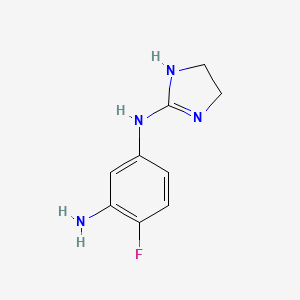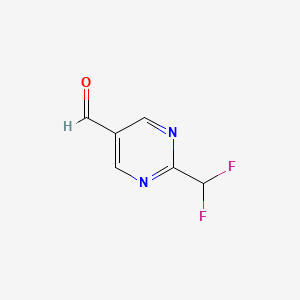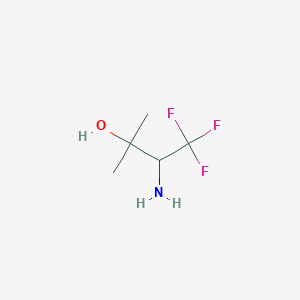
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol is a fluorinated organic compound with the molecular formula C5H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-2-methyl-1-butanol with trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence biological pathways and molecular targets, making it a valuable compound for research .
Comparison with Similar Compounds
- 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- 3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride
Comparison: Compared to these similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoromethyl group, in particular, imparts high metabolic stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10F3NO |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-4(2,10)3(9)5(6,7)8/h3,10H,9H2,1-2H3 |
InChI Key |
IDLNVUPTCMPVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)

